![molecular formula C8H15N B1397876 Spiro[2.5]octan-5-amine CAS No. 1228531-38-1](/img/structure/B1397876.png)

Spiro[2.5]octan-5-amine

Overview

Description

Spiro[2.5]octan-5-amine is a chemical compound with the molecular formula C8H15N . It has a molecular weight of 125.22 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a unique spiro[2.5]octane skeleton . The structure can be represented by the SMILES string: NC1CCCC2(CC2)C1 . More detailed structural analysis can be obtained through NMR experiments .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 125.22 . The compound’s IUPAC name is this compound , and its SMILES string is NC1CCCC2(CC2)C1 .Scientific Research Applications

Polymer Science and Materials Engineering

A novel spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomer was synthesized, leading to the development of new polyimides with exceptional organosolubility, optical transparency, and thermal stability. These polyimides exhibit low moisture absorption, low dielectric constants, and the ability to form transparent, flexible films, indicating their potential in high-performance materials applications (Zhang et al., 2010; Shu-jiang et al., 2011).

Synthetic Methodology and Chemical Reactions

Spiro compounds have been integral in the development of asymmetric synthesis techniques. For instance, amino acids and amines catalyzed hetero-domino reactions, creating highly substituted, symmetrical, and nonsymmetrical spiro compounds. These methodologies open new avenues for creating complex molecular architectures with significant stereochemical control (Ramachary et al., 2004).

Anti-Influenza Applications

Spiropiperazines, derived from aminoadamantanes with additional amino groups, exhibited in vitro activity against influenza A H3N2 virus, highlighting the potential of spiro compounds in antiviral drug development. These findings suggest that the structural features of spiro compounds can be harnessed to enhance antiviral potency (Fytas et al., 2010).

Novel Scaffold Creation for Drug Discovery

Inspired by the structures of bioactive natural products, novel spiro scaffolds have been synthesized to serve as building blocks for drug discovery. These scaffolds, designed for easy conversion into lead generation libraries, demonstrate the strategic use of spiro compounds in creating diverse and potentially therapeutic molecular structures (Jenkins et al., 2009).

Organic Light Emitting Diodes (OLEDs)

Spiro compounds have been employed as blue host and dopant materials in OLEDs, resulting in devices with enhanced color purity and efficiency. The structural characteristics of spiro compounds, such as 5-naphthyl-spiro[fluorene-7,9′-benzofluorene], contribute to improved electronic properties and stability, showcasing their application in advanced optoelectronic devices (Jeon et al., 2008).

Safety and Hazards

Future Directions

The future directions for research on spiro[2.5]octan-5-amine could include further studies on its synthesis, chemical reactions, and mechanism of action. Additionally, more research is needed to fully understand its physical and chemical properties, as well as its safety and hazards. The potential applications of this compound in various fields such as medicinal chemistry could also be explored .

Properties

IUPAC Name |

spiro[2.5]octan-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-7-2-1-3-8(6-7)4-5-8/h7H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSRHTRDWSXDFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2(C1)CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

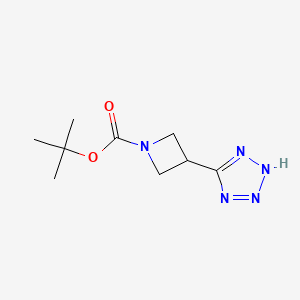

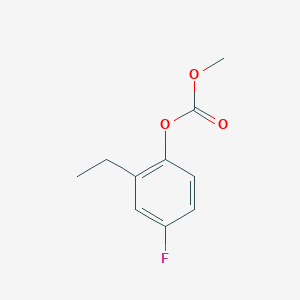

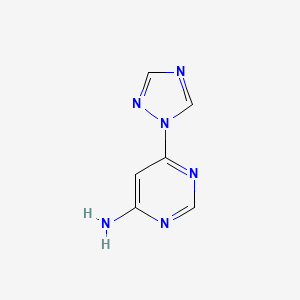

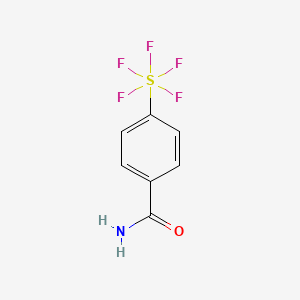

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397796.png)

![tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate](/img/structure/B1397806.png)